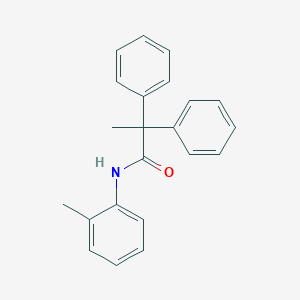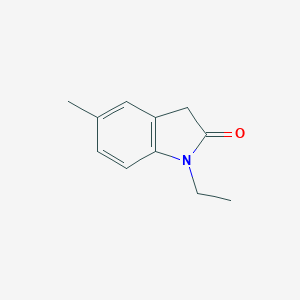
1-Ethyl-5-methoxy-1H-indole-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-methoxy-1H-indole-2(3H)-one, also known as 5-MeO-EI, is a chemical compound with the molecular formula C12H13NO2. It belongs to the class of indole alkaloids and is a derivative of the naturally occurring compound, serotonin. This chemical compound has been the subject of scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1-Ethyl-5-methoxy-1H-indole-2(3H)-one is not fully understood. However, it has been suggested that it may act as a selective serotonin receptor agonist. It may also have an effect on the production of reactive oxygen species and the activity of various enzymes.
Biochemical And Physiological Effects
1-Ethyl-5-methoxy-1H-indole-2(3H)-one has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have antimicrobial activity against various bacteria and fungi. In addition, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Ethyl-5-methoxy-1H-indole-2(3H)-one in lab experiments is that it is relatively easy to synthesize. It also has a relatively low toxicity profile. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-Ethyl-5-methoxy-1H-indole-2(3H)-one. One potential direction is to further investigate its potential as an anti-inflammatory and antioxidant agent. Another direction is to investigate its potential use in cancer treatment and as a neuroprotective agent. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesis Methods
The synthesis of 1-Ethyl-5-methoxy-1H-indole-2(3H)-one can be achieved through various methods. One of the most common methods is the reaction of 5-Methoxyindole with Ethyl 2-bromoacetate in the presence of a base. Another method involves the reaction of 5-Methoxyindole with Ethyl chloroformate in the presence of a base.
Scientific Research Applications
1-Ethyl-5-methoxy-1H-indole-2(3H)-one has been the subject of scientific research due to its potential applications in various fields. It has been studied for its potential as an anti-inflammatory, antioxidant, and antimicrobial agent. It has also been studied for its potential use in cancer treatment and as a neuroprotective agent.
properties
Product Name |
1-Ethyl-5-methoxy-1H-indole-2(3H)-one |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-ethyl-5-methoxy-3H-indol-2-one |
InChI |
InChI=1S/C11H13NO2/c1-3-12-10-5-4-9(14-2)6-8(10)7-11(12)13/h4-6H,3,7H2,1-2H3 |
InChI Key |
XOPWNYWRNPHVME-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)OC |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol](/img/structure/B256857.png)
![1-[4-(Diethylamino)-2-butynyl]-4-phenyl-2-pyrrolidinone](/img/structure/B256861.png)
![9-[3-(1-piperidinyl)-1-propynyl]-9H-fluoren-9-ol](/img/structure/B256864.png)
![3-Benzyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256866.png)
![6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256867.png)
![6-[(4-Methoxyphenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256868.png)
![3-Methyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256869.png)
![3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256870.png)
![6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256873.png)
![2-methyl-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B256904.png)


